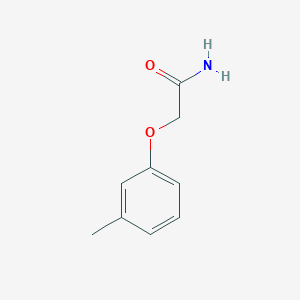

2-(3-Methylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVBTAZVUFGTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352595 | |

| Record name | 2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-53-5 | |

| Record name | 2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methylphenoxy)acetamide (CAS Number: 10017-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylphenoxy)acetamide (CAS No. 10017-53-5), a member of the phenoxyacetamide class of organic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information on its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses the potential biological activities and applications inferred from related structures. This guide aims to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry interested in the therapeutic potential of phenoxyacetamide derivatives.

Introduction

Phenoxyacetamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The core structure, characterized by a phenoxy group linked to an acetamide moiety, provides a versatile scaffold for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This compound, with its distinct substitution pattern on the phenyl ring, presents an interesting candidate for further investigation within this class. This guide synthesizes the available information to provide a detailed technical profile of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10017-53-5 | [1][][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][] |

| Molecular Weight | 165.19 g/mol | [][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 118 °C | [3] |

| Boiling Point | 356.9 ± 25.0 °C (Predicted) | [3] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.42 ± 0.40 (Predicted) | [3] |

| Solubility | Moderately soluble in organic solvents | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed in two main steps:

-

Formation of the Phenoxide: 3-Methylphenol (m-cresol) is deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 3-methylphenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Substitution: The 3-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage, yielding this compound.

Diagram 1: Proposed Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Williamson ether synthesis involving phenols and chloroacetamide derivatives.[5] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary.

Materials:

-

3-Methylphenol (m-cresol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

2-Chloroacetamide

-

Solvent (e.g., ethanol, acetone, or DMF)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve 3-methylphenol in a suitable solvent. Add an equimolar amount of a strong base (e.g., NaOH) and stir the mixture until the phenol is completely converted to the phenoxide.

-

Reaction with 2-Chloroacetamide: To the phenoxide solution, add an equimolar amount of 2-chloroacetamide.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, acidify the mixture with HCl to neutralize any remaining base.

-

Extraction: Extract the aqueous mixture with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization (Anticipated)

Although experimental spectra for this compound are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons, a singlet for the methylene (-OCH₂-) protons, and broad signals for the amide (-NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

-

N-H stretching of the primary amide around 3350-3180 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic groups around 3100-2850 cm⁻¹.

-

C=O stretching (Amide I band) of the amide group around 1650 cm⁻¹.

-

N-H bending (Amide II band) around 1640-1600 cm⁻¹.

-

C-O-C stretching of the ether linkage around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 165. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the acetamide group.

Potential Biological Activity and Applications

The phenoxyacetamide scaffold is a well-established pharmacophore with a diverse range of biological activities.[3] While specific studies on this compound are lacking, its structural similarity to other bioactive compounds suggests potential for several therapeutic applications.

Inferred Biological Activities

-

Analgesic and Anti-inflammatory: Many phenoxyacetamide derivatives have shown potent analgesic and anti-inflammatory effects, often attributed to their ability to modulate inflammatory pathways.[3]

-

Antimicrobial Activity: The phenoxyacetamide core is present in various compounds with antibacterial and antifungal properties.

-

Herbicidal and Agrochemical Applications: The structural motif of this compound is related to phenoxyacetic acid herbicides, suggesting potential applications in agriculture.[1]

Drug Development and Research

This compound can serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs.[1] Its structure allows for further modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Diagram 2: Potential Application Areas of this compound.

Safety and Handling

Based on the available safety data sheet for this compound and general knowledge of related compounds, the following precautions should be observed.[7]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

-

Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[1][8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

This compound, CAS number 10017-53-5, is a compound of interest within the broader class of phenoxyacetamides. While specific experimental data on its synthesis, analytical characteristics, and biological activity are not extensively documented in public literature, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The probable synthetic route via Williamson ether synthesis is straightforward, and its structure suggests potential for a range of biological activities. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and drug development.

References

-

Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 14, 2026, from [Link]

-

2-(4-chloro-3-methylphenoxy)-N-(4-ethylphenyl)acetamide - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). Scientific Reports. Retrieved January 14, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022, March 21). Molecules. Retrieved January 14, 2026, from [Link]

-

Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). (n.d.). NUCMEDCOR. Retrieved January 14, 2026, from [Link]

Sources

- 1. CAS 10017-53-5: Methylphenoxyacetamide | CymitQuimica [cymitquimica.com]

- 3. 3'-METHYLPHENOXYACETAMIDE | 10017-53-5 [amp.chemicalbook.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-(3-Methylphenoxy)acetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Methylphenoxy)acetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives known for their diverse pharmacological activities. This document will delve into its fundamental chemical properties, outline a robust synthetic protocol, and discuss its potential applications in research and drug development, grounded in the established bioactivity of its parent scaffold.

Core Molecular Attributes

This compound, also known as m-tolyloxyacetamide, is an aromatic ether and a primary amide. Its structure is characterized by a central acetamide moiety linked to a 3-methylphenol (m-cresol) group via an ether bond. This structural arrangement is a key determinant of its physicochemical properties and potential biological interactions.

The fundamental properties of this compound are summarized in the table below. These values are computationally derived from authoritative chemical databases and provide a crucial baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | Guidechem[2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)N | PubChem[1] |

| InChI Key | GOVBTAZVUFGTFB-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | Guidechem[2] |

| Hydrogen Bond Donor Count | 1 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and high-yielding pathway. The causality behind this choice of synthesis is its efficiency in forming the crucial ether linkage between the phenolic hydroxyl group and the acetamide backbone.

The protocol described below is a self-validating system. Each step is designed to drive the reaction to completion and facilitate the purification of a high-purity final product.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Deprotonation of Phenol:

-

To a stirred solution of 3-methylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a weak base like potassium carbonate (1.5-2.0 eq.).

-

Rationale: The base deprotonates the hydroxyl group of 3-methylphenol to form the more nucleophilic phenoxide ion. Potassium carbonate is chosen as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetonitrile is an excellent solvent for this Sₙ2 reaction.

-

-

Nucleophilic Substitution:

-

To the phenoxide solution, add 2-chloroacetamide (1.0-1.2 eq.) portion-wise.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

Rationale: The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide and displacing the chloride leaving group in an Sₙ2 reaction to form the desired ether linkage. Refluxing provides the necessary activation energy for the reaction.

-

-

Reaction Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Rationale: Purification is essential to remove unreacted starting materials and any by-products, ensuring the final compound is suitable for analytical characterization and biological screening.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.3 ppm), a singlet for the methylene protons of the acetamide group (~4.5 ppm), distinct multiplets for the aromatic protons on the methylphenoxy ring (~6.7-7.2 ppm), and two broad singlets for the amide protons (~5.5-7.5 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Key signals would be present for the methyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methylene carbon adjacent to the ether oxygen, and the carbonyl carbon of the amide group (~170 ppm).

-

FT-IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching of the primary amide (~3100-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-O ether stretching (~1200-1250 cm⁻¹).

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 166.08.

Potential Applications in Drug Discovery

The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities. This suggests that this compound is a promising candidate for further investigation and derivatization in drug discovery programs.

Diagram of Potential Therapeutic Areas

Caption: Potential therapeutic areas for phenoxyacetamide derivatives.

Published research on various substituted phenoxyacetamide derivatives has highlighted their potential as:

-

Antimicrobial and Antifungal Agents: Many acetamide derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[3]

-

Anticancer Agents: Certain phenoxyacetamide analogs have demonstrated cytotoxic activity against human cancer cell lines.[3]

-

Anti-inflammatory and Analgesic Agents: The inclusion of halogen or nitro groups on the phenoxy ring has been shown to enhance anti-inflammatory functions in some derivatives.

-

Anticonvulsant Agents: The core acetamide structure is present in several molecules with known anticonvulsant properties.[3]

The specific substitution pattern of this compound—with the methyl group at the meta position—provides a unique electronic and steric profile that warrants investigation into these and other therapeutic areas. Its synthesis is straightforward, making it an accessible starting point for the development of novel chemical libraries for high-throughput screening.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold of significant interest to the pharmaceutical and life sciences research communities. Its fundamental properties are well-defined, and its synthesis is based on reliable and scalable chemical transformations. The established broad-spectrum bioactivity of related phenoxyacetamides provides a strong rationale for the inclusion of this compound and its future derivatives in drug discovery and development pipelines. Further experimental validation of its properties and biological screening are critical next steps in unlocking its full potential.

References

-

PubChemLite. This compound. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. Available from: [Link]

Sources

Solubility Profile of 2-(3-Methylphenoxy)acetamide in Various Solvents

An In-depth Technical Guide

Introduction

2-(3-Methylphenoxy)acetamide is an organic compound featuring a phenoxy ring, a methyl group, and an acetamide functional group. While specific applications of this molecule are not widely documented in public literature, its structure is representative of moieties found in various pharmacologically active agents and industrial chemicals. Understanding the solubility profile of such a compound is a cornerstone of process chemistry, formulation development, and drug discovery.[1][2] Poor solubility can impede reliable in vitro testing, lead to low bioavailability, and present significant challenges in creating viable drug products.[1][3]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed to move beyond a simple data sheet, offering a deep dive into the theoretical principles governing its solubility, detailed experimental protocols for its determination, and an analysis of the key factors that influence its behavior in various solvent systems. The methodologies described herein are grounded in established scientific principles and represent the best practices for solubility characterization in a modern research and development setting.

Theoretical Framework and Solubility Prediction

A robust understanding of a molecule's structure is the first step in predicting its solubility. The principle of "like dissolves like" provides a foundational, qualitative assessment of how this compound will interact with different solvent classes.[4]

Molecular Structure Analysis

The structure of this compound is amphiphilic, meaning it possesses both lipophilic (non-polar) and hydrophilic (polar) characteristics.

-

Lipophilic Moiety: The 3-methylphenoxy group is the dominant non-polar region. The aromatic ring and the methyl group contribute to its hydrophobic character, favoring interactions with non-polar solvents through van der Waals forces.

-

Hydrophilic Moiety: The primary acetamide group (-C(=O)NH2) is polar. The carbonyl oxygen and the N-H protons can act as hydrogen bond acceptors and donors, respectively.[5][6][7] This functional group is responsible for its limited affinity for polar solvents, particularly water.

The interplay between the large, non-polar phenoxy group and the small, polar acetamide group dictates the molecule's overall solubility. It is anticipated that the hydrophobic portion will be the primary driver of its solubility characteristics, making it poorly soluble in aqueous media.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior as follows:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: Very low solubility is expected. While the amide group can form hydrogen bonds with water, the energy required to create a cavity in the highly-ordered water structure to accommodate the large, non-polar methylphenoxy group is energetically unfavorable.[5]

-

Alcohols (Ethanol, Methanol): Moderate to good solubility is predicted. These solvents have a polar hydroxyl group that can hydrogen bond with the acetamide moiety and a non-polar alkyl chain that can interact favorably with the methylphenoxy group.

-

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile):

-

Good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the amide's N-H protons. Their overall polarity can also effectively solvate the polar portion of the molecule without the high energetic penalty associated with disrupting a water lattice.

-

-

Non-Polar Solvents (e.g., Hexane, Toluene):

-

Low solubility is expected. While the methylphenoxy group will interact favorably with these solvents, the polar amide group will not be effectively solvated, making dissolution energetically unfavorable.

-

The following diagram illustrates the key intermolecular forces at play between this compound and different solvent types.

Caption: Predicted interactions and resulting solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and the rigorous shake-flask method used for definitive thermodynamic data.[3][2]

Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the 'gold standard' for determining equilibrium (thermodynamic) solubility.[8][9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid phase from the saturated solution via centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[2]

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method. A calibration curve must be prepared using stock solutions of known concentrations.

-

UV-Vis Spectroscopy: A faster but less specific method suitable for pure solutions. A calibration curve is also required.[10]

-

LC-MS/MS: Used for very low solubility compounds or complex matrices.[1][3]

-

-

Validation: It is recommended to analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change significantly).

High-Throughput: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery for rapid screening of many compounds.[1][3] This method does not measure true equilibrium solubility but rather the point at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[8]

Protocol: Kinetic Solubility via Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1]

-

Serial Dilution: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microplate (e.g., 96- or 384-well).

-

Compound Addition: Add small volumes of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a laser nephelometer.[3][2] The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

The following diagram outlines the workflow for selecting and executing a solubility determination method.

Caption: Decision workflow for selecting a solubility determination method.

Key Factors Influencing Solubility

Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[4][11][12] This is because the added thermal energy helps overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[4] It is crucial to measure the solubility of this compound at physiologically relevant temperatures (e.g., 37 °C) in addition to standard lab conditions (e.g., 25 °C), as this can significantly impact its behavior in biological systems. The relationship between temperature and solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Effect of pH

The solubility of ionizable compounds is highly dependent on pH. However, amides are generally considered neutral compounds and do not ionize within the typical physiological pH range of 1-14.[5] Therefore, the aqueous solubility of this compound is expected to be largely independent of pH. Any minor variations observed would likely be due to secondary effects on the solvent or potential degradation at extreme pH values, rather than a change in the protonation state of the molecule itself.

Summary Data Table

The following table summarizes the predicted solubility profile of this compound based on theoretical principles. These predictions should be confirmed by experimental data obtained using the protocols described above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Phosphate Buffer | Very Low | Large non-polar group disrupts water's H-bond network, making solvation energetically unfavorable. |

| Ethanol, Methanol | Moderate to Good | Can interact with both the polar amide (via H-bonding) and non-polar phenoxy (via VDW forces) groups. | |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Good | Effectively solvates the polar amide group without the high energetic cost of cavity formation in water. |

| Non-Polar | Hexane, Toluene | Low | Inability to effectively solvate the polar amide group outweighs favorable non-polar interactions. |

Conclusion

This technical guide provides a comprehensive roadmap for characterizing the solubility of this compound. Based on its amphiphilic molecular structure, the compound is predicted to have low aqueous solubility but good solubility in polar aprotic and alcoholic solvents. This profile is typical for many drug-like molecules and underscores the importance of precise experimental determination.

For drug development professionals, a low aqueous solubility finding for this compound would necessitate early consideration of formulation strategies, such as amorphous solid dispersions, salt formation (if an ionizable handle were present), or lipid-based formulations to ensure adequate bioavailability. The "gold standard" shake-flask method is recommended for generating definitive thermodynamic solubility data for regulatory filings and formulation design, while kinetic assays provide a rapid and efficient means for early-stage screening and prioritization.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

Journal of Pharmacy and Pharmacology. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Available from: [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Available from: [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

-

ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

-

Solubility of Things. (n.d.). Factors affecting solubility. Available from: [Link]

-

University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available from: [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Available from: [Link]

-

Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Available from: [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available from: [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available from: [Link]

-

ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available from: [Link]

-

YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Available from: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Biochemistry, Dissolution and Solubility - StatPearls. Available from: [Link]

-

Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Available from: [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available from: [Link]

-

ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available from: [Link]

-

ResearchGate. (2020). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Moiety: A Literature Review on the Discovery and History of 2-(3-Methylphenoxy)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of the Aryloxyacetamide Scaffold

In the vast landscape of organic chemistry and drug discovery, the aryloxyacetamide scaffold stands as a testament to the power of simple, yet versatile, molecular frameworks. These structures, characterized by an aromatic ring linked to an acetamide group through an ether bond, are foundational in the synthesis of a wide array of biologically active compounds.[1][2] This guide delves into the history and discovery of a specific, representative member of this class: 2-(3-Methylphenoxy)acetamide. While not a blockbuster drug itself, its history is intrinsically linked to the development of fundamental organic reactions and the exploration of the chemical space originating from coal tar derivatives. Understanding its origins provides a valuable lens through which to view the evolution of medicinal chemistry. This document will explore the historical context of its parent molecules, the logical synthetic pathways that led to its creation, and the enduring relevance of its core structure in modern research.

PART 1: A Historical Perspective: The Convergence of Precursors

The story of this compound is not one of a singular, celebrated discovery, but rather the logical outcome of the convergence of chemical knowledge and the availability of key starting materials. Its history is best understood by examining its constituent parts: the m-cresol moiety and the acetamide functional group.

The Rise of Coal Tar Chemistry and the Isolation of m-Cresol

The Industrial Revolution, fueled by coal, inadvertently gave rise to a new era of chemical discovery. The distillation of coal tar, a byproduct of coke production, yielded a treasure trove of aromatic compounds.[3][4] Among these was a mixture of isomeric methylphenols known as cresols.[5][6] First isolated in the 19th century, the separation of the ortho, meta, and para isomers of cresol was a significant challenge for early organic chemists.[3] m-Cresol (3-methylphenol), the structural backbone of this compound, was identified as a major component of this mixture.[3][5] Its availability, initially from coal tar and later from petroleum, made it an attractive starting material for further chemical exploration.[6] The potent antiseptic properties of cresols were quickly recognized, leading to their widespread use in disinfectants, a historical application that underscores their early importance.[4][6]

The Synthesis and Utility of Acetamide

Acetamide (CH₃CONH₂), the other key component, has a history rooted in the development of organic synthesis. It can be prepared through various methods, including the dehydration of ammonium acetate.[7] Its utility as a reagent and a solvent has been recognized for well over a century. The amide functional group is a cornerstone of peptide and protein chemistry, and its presence in a vast number of pharmaceuticals highlights its significance.[1]

PART 2: The Synthesis of this compound: From Classic to Contemporary

The first synthesis of this compound, while not explicitly documented in a landmark publication, can be confidently inferred to have been achieved via the Williamson ether synthesis, a robust and well-established reaction dating back to the mid-19th century.

The Classic Approach: Williamson Ether Synthesis

This method involves the reaction of a sodium phenoxide with an alkyl halide. In the context of this compound, this translates to the reaction of sodium m-cresolate with 2-chloroacetamide.

-

Preparation of Sodium m-Cresolate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF).

-

To this solution, add sodium hydroxide (1.0 equivalent) or sodium metal in small portions. The reaction is exothermic and should be performed with caution.

-

Stir the mixture at room temperature until the formation of the sodium m-cresolate is complete.

-

-

Etherification:

-

To the solution of sodium m-cresolate, add 2-chloroacetamide (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The separation of sodium chloride as a precipitate is an indication of reaction progression.[7]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with water to remove any remaining inorganic salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Caption: Williamson Ether Synthesis of this compound.

Modern Synthetic Approaches

While the Williamson ether synthesis remains a reliable method, contemporary organic synthesis often seeks more environmentally friendly and efficient routes. A notable modern alternative involves the use of arylboronic acids as starting materials.[1][8] This metal-catalyst-free approach utilizes an alkaline solution of hydrogen peroxide to promote the reaction between an arylboronic acid and a bromo- or chloroacetamide derivative in water, offering a greener alternative to traditional methods that often rely on organic solvents.[1][8]

PART 3: Physicochemical Properties and Potential Applications

While extensive data on the specific biological activities of this compound are not widely published, its structural class, the phenoxyacetamides, has been the subject of considerable research. Derivatives of this core structure have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[2] The simple structure of this compound makes it an ideal starting point or fragment for the design of more complex molecules with tailored biological functions.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

Conclusion: A Foundation for Future Discovery

The history of this compound is a microcosm of the evolution of organic synthesis and medicinal chemistry. Born from the byproducts of the industrial age and assembled through a classic named reaction, its true value lies not in its individual accolades but in its representation of the aryloxyacetamide scaffold. This simple molecule serves as a foundational building block, a starting point for the synthesis of countless derivatives with diverse and potent biological activities. As researchers continue to explore new chemical spaces in the quest for novel therapeutics, the unassuming yet versatile phenoxyacetamide core, with its roots in the history of compounds like this compound, will undoubtedly continue to play a vital role.

References

-

Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available from: [Link]

-

Cresol. Wikipedia. Available from: [Link]

-

Guo, M., Li, Y., Wen, Y., & Shen, X. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances, 13(4), 2631-2634. Available from: [Link]

-

Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Publishing. Available from: [Link]

-

Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ResearchGate. Available from: [Link]

-

The Historical Significance and Modern Uses of Cresol m/p Mixture. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

m-Cresol. Wikipedia. Available from: [Link]

-

Shaik, A. B., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-26. Available from: [Link]

-

Coleman, G. H., & Alvarado, A. M. (1923). Acetamide. Organic Syntheses, 3, 3. Available from: [Link]

-

Cresol. Britannica. Available from: [Link]

-

Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2969. Available from: [Link]

-

Al-Juboori, A. M. (2015). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Journal of Al-Nahrain University, 18(3), 60-68. Available from: [Link]

-

Sharma, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 235-240. Available from: [Link]

Sources

- 1. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07451F [pubs.rsc.org]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Cresol - Wikipedia [en.wikipedia.org]

- 6. Cresol | Solvent, Disinfectant, Antiseptic | Britannica [britannica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Guide to the Thermochemical and Stability Analysis of 2-(3-Methylphenoxy)acetamide

This technical guide provides an in-depth exploration of the thermochemical properties and stability of 2-(3-Methylphenoxy)acetamide, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization.

Introduction: The Significance of Physicochemical Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. For a candidate compound like this compound, its thermochemical data and stability profile are not merely academic points of interest; they are critical determinants of its viability as a therapeutic agent. These parameters influence everything from formulation and storage to bioavailability and shelf-life. This guide will provide a comprehensive overview of the essential analyses required to fully characterize this molecule.

Section 1: Thermochemical Data of this compound

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic molecules like amides, computational chemistry provides a powerful tool for its estimation when experimental data is lacking.[1][2] Isodesmic reactions, in particular, are a reliable method where the number and types of bonds are conserved on both sides of a hypothetical reaction, which helps in the cancellation of systematic errors in calculations.[1]

Table 1: Calculated Thermochemical Data for Acetamide (as a reference)

| Property | Value (kcal/mol) | Method |

| Standard Enthalpy of Formation (ΔHf°) | -57.40 | CBS-QB3 Calculation |

Source: Adapted from computational studies on acetamide and related compounds.[1]

Experimental Determination of Thermochemical Properties

For novel compounds, experimental validation is the gold standard. Calorimetry is the primary technique used to measure heat changes in chemical and physical processes.[3][4][5]

To determine the enthalpy of combustion, from which the enthalpy of formation can be derived, bomb calorimetry is the method of choice.[3][4] The substance is completely burned in a constant-volume container, and the heat released is measured.[3]

Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen.

-

Immersion: The bomb is placed in a known volume of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

Caption: Workflow for Bomb Calorimetry Experiment.

Section 2: Stability of this compound

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.[6][7] For this compound, understanding its degradation pathways is crucial for ensuring safety and efficacy.

Factors Affecting Stability

Several factors can influence the stability of an amide-containing compound:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: Amide hydrolysis is susceptible to catalysis by both acids and bases.

-

Light: Photodegradation can occur, especially in aromatic compounds.

-

Oxidizing Agents: The presence of oxidizing agents can lead to chemical degradation.

Experimental Assessment of Stability

Thermal analysis techniques are indispensable for evaluating the stability of pharmaceutical materials.[8][9] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly powerful in this regard.[8][9]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][9][10] It is used to determine the thermal stability and decomposition temperature of materials.[7][10]

Protocol: Thermal Stability Assessment using TGA

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air).

-

Heating Cycle: The sample is heated according to the predefined program.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (thermogram) is analyzed to identify the onset temperature of decomposition, which is a key indicator of thermal stability.

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, which are important for understanding physical stability.[8]

Conclusion

The thermochemical data and stability profile of this compound are critical parameters that underpin its development as a potential pharmaceutical agent. While direct experimental data for this specific molecule requires dedicated laboratory investigation, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By employing a combination of computational and experimental techniques, researchers can gain the necessary insights to advance this compound through the drug development pipeline.

References

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research.

- TGA Analysis in Pharmaceuticals. (2025).

- Thermogravimetric Analysis. (2022). Improved Pharma.

- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.

- Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids. (2025).

- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (n.d.).

- Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in W

- Using calorimeters for accurate heat measurement. (n.d.). Student Academic Success.

- Calorimetry. (n.d.). EBSCO.

- Calorimetry: Techniques and Applic

- Experiment 7: Calorimetry. (2019). Chemistry LibreTexts.

- Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. (n.d.). arXiv.

- Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI.

- Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. (2021). MDPI.

- Standard enthalpies of formation of reference species at 298.15 K. (n.d.).

- A study of some properties of aromatic imides. (2025).

- Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- Acetamide Enthalpy of Formation. (n.d.). Active Thermochemical Tables.

- Acetamide Enthalpy of Formation. (n.d.). Active Thermochemical Tables.

- 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, 1374760-95-8. (n.d.). The Good Scents Company.

- 2-(3-Chloro-4-methylphenoxy)acetamide. (n.d.). PubChem.

- Acetamide Enthalpy of Formation. (n.d.). Active Thermochemical Tables.

- 2-(2-Methyl-3-phenoxyoxetan-3-yl)acetamide. (n.d.). PubChem.

- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (n.d.).

- ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. (n.d.). Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. monash.edu [monash.edu]

- 4. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. veeprho.com [veeprho.com]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. aurigaresearch.com [aurigaresearch.com]

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-(3-Methylphenoxy)acetamide via Williamson Ether Synthesis

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Methylphenoxy)acetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] This guide details the reaction mechanism, reagent selection, experimental procedure, purification techniques, and analytical characterization. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

Phenoxy acetamide scaffolds are prevalent in a variety of biologically active molecules and serve as critical building blocks in pharmaceutical development.[2][3] The target compound, this compound, is synthesized by forming an ether bond between the phenolic oxygen of 3-methylphenol (m-cresol) and the electrophilic carbon of 2-chloroacetamide.

The chosen synthetic route is the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] The core of this reaction involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks a primary alkyl halide, displacing the halide leaving group.[4][5]

Reaction Scheme:

In this specific application, the hydroxyl group of m-cresol is deprotonated by a mild base, potassium carbonate, to form the 3-methylphenoxide ion. This ion then acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloroacetamide. Acetonitrile is employed as a polar aprotic solvent, which is ideal for SN2 reactions as it effectively solvates the potassium cation without strongly solvating the phenoxide anion, thereby maximizing the nucleophile's reactivity.[4]

Materials and Equipment

Reagents and Chemicals

| Reagent | Chemical Formula | Molecular Wt. ( g/mol ) | Required Grade | Supplier Example |

| 3-Methylphenol (m-Cresol) | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Fisher Scientific |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous, ≥99.8% | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | N/A | In-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular, ≥99% | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Analytical balance (±0.001 g)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

NMR spectrometer, FT-IR spectrometer, Mass spectrometer (for characterization)

Detailed Step-by-Step Synthesis Protocol

PART A: Reaction Setup and Execution

-

Reagent Preparation: Accurately weigh 5.41 g (50.0 mmol, 1.0 equiv) of 3-methylphenol (m-cresol) and 10.37 g (75.0 mmol, 1.5 equiv) of anhydrous potassium carbonate.

-

Scientist's Note: An excess of potassium carbonate is used to ensure complete deprotonation of the m-cresol and to neutralize the HCl that may be formed as a byproduct, driving the reaction equilibrium towards the product.

-

-

Flask Assembly: Place the weighed m-cresol and potassium carbonate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes to allow for the initial formation of the potassium 3-methylphenoxide salt. The suspension will appear cloudy.

-

Addition of Electrophile: Add 5.14 g (55.0 mmol, 1.1 equiv) of 2-chloroacetamide to the suspension.

-

Rationale: A slight excess of the alkylating agent, 2-chloroacetamide, is used to ensure the complete consumption of the more valuable starting phenol.

-

-

Reflux: Attach a reflux condenser to the flask, secure it with a clamp, and begin circulating cooling water. Heat the reaction mixture to a gentle reflux (approx. 82°C) using the heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 12-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system. The disappearance of the m-cresol spot (visualized under UV light) indicates reaction completion.

PART B: Product Work-up and Isolation

-

Cooling: Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.

-

Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride byproduct). Wash the collected solids with a small amount of ethyl acetate (~20 mL) to recover any product adhering to the filter cake.

-

Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and concentrate the solution using a rotary evaporator to remove the acetonitrile and ethyl acetate. This will yield a crude solid or oil.

-

Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

50 mL of 1 M NaOH solution to remove any unreacted m-cresol.

-

50 mL of deionized water.

-

50 mL of saturated NaCl solution (brine) to facilitate phase separation and remove residual water.

-

Trustworthiness Check: During each wash, gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to fully separate before draining the lower aqueous layer.

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for approximately 15-20 minutes.

-

Final Concentration: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the ethyl acetate using a rotary evaporator. The remaining solid is the crude this compound.

PART C: Purification and Characterization

-

Recrystallization: Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and water.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them in a vacuum oven or desiccator.

-

Yield and Characterization:

-

Weigh the final product to calculate the percentage yield.

-

Determine the melting point of the purified crystals.

-

Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Data Presentation

Reagent Quantities

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| m-Cresol | 108.14 | 5.41 g | 50.0 | 1.0 |

| 2-Chloroacetamide | 93.51 | 5.14 g | 55.0 | 1.1 |

| Potassium Carbonate | 138.21 | 10.37 g | 75.0 | 1.5 |

| Acetonitrile | 41.05 | 100 mL | - | - |

Expected Product Characteristics

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 75-85% |

| Melting Point | Literature values vary, typically in the range of 105-115°C |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

m-Cresol: Toxic and corrosive. Avoid contact with skin and eyes. Can cause severe burns. Handle with extreme care.

-

2-Chloroacetamide: Irritant and harmful if swallowed or inhaled. Avoid creating dust.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

-

S. Erdemir, E. K. Gündüz, M. G. Erer, H. Ünver, Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection, Crystals 2021 , 11(6), 671. [Link]

-

PubChem, Compound Summary for CID 3034360, 2-(2-Methyl-3-phenoxyoxetan-3-yl)acetamide. National Center for Biotechnology Information. [Link]

-

P. Priyanka, V. K. Singh, P. K. Sharma, Synthesis and evaluation of some novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide derivatives for their anti-inflammatory and analgesic activity, Der Pharma Chemica, 2016 , 8(1), 341-348. [Link]

-

ProQuest, Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. [Link]

-

University of Colorado, Denver, The Williamson Ether Synthesis Lab Manual. [Link]

-

University of Wisconsin-La Crosse, Experiment 06: Williamson Ether Synthesis. [Link]

-

Khan Academy, Williamson ether synthesis (video). [Link]

-

Wikipedia, Williamson ether synthesis. [Link]

-

M. A. Khan, et al., Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates, Future Journal of Pharmaceutical Sciences, 2021 , 7(1), 29. [Link]

-

S. G. Kauthale, et al., Synthesis and evaluation of acetamide derivatives, International Journal of ChemTech Research, 2010 , 2(1), 223-227. [Link]

-

A. A. Al-Ostoot, et al., Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations, Frontiers in Chemistry, 2023 , 11, 1225821. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations [frontiersin.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Khan Academy [khanacademy.org]

Application Notes and Protocols for 2-(3-Methylphenoxy)acetamide and its Analogs in Medicinal Chemistry

Introduction: The Phenoxy Acetamide Scaffold - A Privileged Motif in Drug Discovery

The phenoxy acetamide core is a recurring and highly valued structural motif in the landscape of medicinal chemistry. While specific research on 2-(3-Methylphenoxy)acetamide is not extensively documented in publicly available literature, the broader class of phenoxy acetamide derivatives has been the subject of intensive investigation, revealing a remarkable diversity of pharmacological activities.[1][2] These compounds have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][2] The synthetic tractability of the phenoxy acetamide scaffold allows for systematic modifications of both the phenoxy and acetamide moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of desired biological effects.[3] This document provides a comprehensive overview of the applications of phenoxy acetamide derivatives, complete with detailed experimental protocols to guide researchers in their synthesis and biological evaluation.

General Synthesis of Phenoxy Acetamide Derivatives

The synthesis of phenoxy acetamide derivatives is typically achieved through a two-step process involving a Williamson ether synthesis followed by an amidation reaction. This versatile approach allows for the introduction of a wide variety of substituents on both the aromatic ring and the acetamide nitrogen.

Protocol: General Synthesis of a Phenoxy Acetamide Derivative

This protocol provides a general method for the synthesis of phenoxy acetamide derivatives, exemplified by the reaction of a substituted phenol with 2-chloro-N-phenylacetamide.

Materials:

-

Substituted phenol (e.g., 3-methylphenol)

-

2-chloro-N-phenylacetamide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (catalytic amount)

-

Dry acetone

-

10% w/v sodium carbonate solution

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) in dry acetone.

-

Add anhydrous potassium carbonate (0.01 mol) and a catalytic amount of potassium iodide to the reaction mixture.

-

Reflux the mixture with constant stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

To remove any unreacted phenol, treat the residue with a 10% w/v sodium carbonate solution.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure phenoxy acetamide derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 1: Phenoxy Acetamide Derivatives as Anti-inflammatory Agents

Background: Inflammation is a complex biological response implicated in a wide range of diseases. A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2). Several phenoxy acetamide derivatives have been investigated as potential anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.[4][5] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the COX-2 inhibitory activity of a test compound.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound at various concentrations to the respective wells. For the control wells, add DMSO.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

| Compound | COX-2 IC₅₀ (µM) |

| Test Compound X | [Insert Value] |

| Celecoxib | [Insert Value] |

Application Note 2: Phenoxy Acetamide Derivatives as Antimicrobial Agents

Background: The emergence of antibiotic-resistant microbial strains poses a significant threat to global health. Phenoxy acetamide derivatives have been explored for their potential as novel antimicrobial agents.[1] The broad-spectrum activity of some of these compounds makes them attractive candidates for further development.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a test compound against a specific bacterial strain.

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation:

| Compound | Bacterial Strain | MIC (µg/mL) |

| Test Compound Y | S. aureus | [Insert Value] |

| Test Compound Y | E. coli | [Insert Value] |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of phenoxy acetamide derivatives.

Caption: General workflow for synthesis and evaluation of phenoxy acetamides.

References

-

Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed Central. Available at: [Link]

-